molecular formula C15H18ClN3O2S B2611234 7-chloro-3-(3-morpholin-4-ylpropyl)-2-sulfanylidene-1H-quinazolin-4-one CAS No. 451465-75-1

7-chloro-3-(3-morpholin-4-ylpropyl)-2-sulfanylidene-1H-quinazolin-4-one

Cat. No. B2611234
CAS RN: 451465-75-1
M. Wt: 339.84
InChI Key: YGXFWZQOIBYSSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-chloro-3-(3-morpholin-4-ylpropyl)-2-sulfanylidene-1H-quinazolin-4-one is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is also known as PD153035 and is a potent inhibitor of the epidermal growth factor receptor (EGFR).

Scientific Research Applications

Anticancer Activity

Quinazoline derivatives, including those structurally related to 7-chloro-3-(3-morpholin-4-ylpropyl)-2-sulfanylidene-1H-quinazolin-4-one, have shown remarkable anticancer activities. The synthesis and method optimization of 2,3,7-trisubstituted quinazoline derivatives have enabled the targeting of EGFR-tyrosine kinase as antitumor agents. These compounds exhibit potential as frameworks for discovering potent antitumor agents (Noolvi & Patel, 2013). Moreover, another study highlighted the synthesis of novel quinazoline derivatives that acted cytotoxically on the human cancer cell line HeLa, demonstrating their potential as anticancer drugs (Ovádeková et al., 2005).

Antimicrobial Studies

Research on newly synthesized azetidinones derivatives containing quinazoline structures revealed significant antimicrobial activity at both low and high concentrations compared to standard treatments. This indicates the potential of quinazoline derivatives in developing new antimicrobial agents (Lokh, Wala, & Patel, 2013).

Synthesis of Functionalized Derivatives

A study on the synthesis of functionalized 2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one via intramolecular electrophilic cyclization demonstrated the versatility of quinazoline derivatives in forming linearly fused structures with potential pharmaceutical applications (Kut, Onysko, & Lendel, 2020).

properties

IUPAC Name

7-chloro-3-(3-morpholin-4-ylpropyl)-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN3O2S/c16-11-2-3-12-13(10-11)17-15(22)19(14(12)20)5-1-4-18-6-8-21-9-7-18/h2-3,10H,1,4-9H2,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGXFWZQOIBYSSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCN2C(=O)C3=C(C=C(C=C3)Cl)NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-chloro-3-(3-morpholin-4-ylpropyl)-2-sulfanylidene-1H-quinazolin-4-one

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